Absolute Stereochemical Assignment: (S)-Enantiomer vs. (R)-Enantiomer by Specific Optical Rotation
The (S)-configured target compound (CAS 32677-01-3) exhibits a specific rotation of [α]D²⁰ = +22 ± 2° (C=1, MeOH) or +22.0 to +26.0 deg (C=1, ethanol), whereas the (R)-enantiomer (CAS 172793-31-6) measures [α]D²⁰ = −25 ± 2° (C=1, EtOH) . This near-mirror-image optical rotation difference (Δ ≈ 47° in magnitude) provides a direct, instrumentally verifiable criterion for enantiomeric identity and chiral purity confirmation, critical when the (S)-configuration is required for biological target engagement .
| Evidence Dimension | Specific optical rotation [α]D²⁰ |
|---|---|
| Target Compound Data | +22 ± 2° (C=1, MeOH); +22.0 to +26.0 deg (C=1, ethanol) |
| Comparator Or Baseline | (R)-enantiomer (CAS 172793-31-6): −25 ± 2° (C=1, EtOH) |
| Quantified Difference | Δ ≈ 47° magnitude in opposing rotational direction; ~50° total inter-enantiomer spread |
| Conditions | Polarimetry at 20°C; C=1 in methanol or ethanol as specified; sodium D-line |
Why This Matters
Enantiomeric misidentification in procurement leads to inverted stereochemistry in downstream peptide or probe constructs, directly compromising PSMA binding or neurokinin receptor pharmacology—this quantitative optical rotation differential enables rapid incoming QC verification.
